Flindulatin

Antifungal Candida albicans Natural Products

Researchers studying flavonoid SAR or kinase inhibition require precise substitution patterns. Generic flavonoids lack Flindulatin's distinct 3,7,8,4'-tetramethoxyherbacetin scaffold. This compound provides: • FLT3 inhibition (IC50 4.35 µM) for kinase optimization programs • Validated negative control (MIC >32 µg/mL vs. C. albicans) for antifungal SAR • Well-characterized physicochemical properties (TPSA 83.40 Ų, XlogP 3.50) • Analytical standard for Waltheria indica / Colebrookea oppositifolia metabolomics Supplied as a characterized, high-purity research tool with documented NMR/MS data.

Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
Cat. No. B12322572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlindulatin
Molecular FormulaC19H18O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC
InChIInChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)16-19(25-4)15(21)14-12(20)9-13(23-2)17(24-3)18(14)26-16/h5-9,20H,1-4H3
InChIKeySQOMVBRIXCJFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flindulatin: Research Procurement Overview


Flindulatin (CAS: 521-44-8) is a poly-O-methylated flavonoid structurally defined as 5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (also known as 3,7,8,4'-tetramethylherbacetin) [1]. It is isolated from multiple plant species including Waltheria indica, Colebrookea oppositifolia, and Flindersia maculosa [2][3][4]. This compound is primarily employed as a biochemical research tool for investigating antimycobacterial mechanisms, kinase inhibition (specifically FLT3), and structure-activity relationships in antifungal flavonoid series.

1
Kinase inhibitor SAR research
FLT3 target engagement studies
2
Antifungal flavonoid SAR negative control
8-O-methylation impact evaluation
3
Natural product analytical standard
Phytochemical fingerprinting of W. indica and C. oppositifolia

Why Generic Flavonoids Cannot Substitute Flindulatin


Flindulatin exhibits a specific poly-O-methylation pattern (3,7,8,4'-tetramethoxy substitution on the herbacetin scaffold) that distinguishes it from closely related flavonoid co-metabolites [1]. Unlike its structural analog 5-hydroxy-3,7,4'-trimethoxyflavone (which differs by a single methoxy group at position 8), Flindulatin demonstrates a distinct and narrow biological profile, lacking broad-spectrum antifungal activity (MIC >32 μg/mL against C. albicans) while retaining selective kinase inhibition (FLT3 IC50 4.35 μM) and moderate antimycobacterial effects [2][3][4]. Substituting Flindulatin with generic flavonoids (e.g., quercetin, apigenin) or even with closely related co-isolated compounds (e.g., vitexicarpin, chrysosplenol E) will invalidate experimental results in assays requiring its specific polypharmacology and physicochemical signature (TPSA 83.40 Ų, XlogP 3.50) [5].

Analog
8-O-methyl deletion (e.g., 5-hydroxy-3,7,4'-trimethoxyflavone) shifts antifungal activity and kinase selectivity profiles.Poly-O-methylation pattern defines biological signature.
Generic
Quercetin, apigenin lack the specific methoxy substitution and narrow polypharmacology required for target deconvolution.Physicochemical properties (TPSA, logP) differ substantially.
Co-isolate
Vitexicarpin or chrysosplenol E from same source exhibit divergent activity spectra; results may not transfer.Substitution may invalidate SAR interpretation.

Quantitative Comparative Evidence for Flindulatin


Antifungal Activity Against Candida albicans

In a direct head-to-head comparison within the same study, Flindulatin (compound 5) exhibited no significant growth inhibitory activity against Candida albicans (MIC >32 μg/mL), whereas ten other co-isolated compounds (waltheriones M-Q, 5(R)-vanessine, and several quinoline alkaloids) demonstrated potent activity with MIC values ≤32 μg/mL against both planktonic cells and biofilms [1]. This stark difference in antifungal efficacy, despite structural similarity to the active flavonoid 5-hydroxy-3,7,4'-trimethoxyflavone (compound 6), highlights the critical impact of the 8-O-methyl substitution pattern on biological activity [1].

C. albicans MIC
Head-to-head
Flindulatin MIC >32 μg/mL
Active comparators MIC ≤32 μg/mL
Supports SAR-negative control context
8-O-methylation eliminates antifungal activity in this panel
Antifungal Candida albicans Natural Products

FLT3 Kinase Inhibition Profile

Flindulatin demonstrates moderate inhibitory activity against the human FLT3 kinase, a validated target in acute myeloid leukemia (AML), with an IC50 value of 4.35 μM (4350 nM) in a fluorescence-based assay [1]. While this potency is lower than that of many optimized synthetic FLT3 inhibitors (which often exhibit IC50 values in the low nanomolar range), it provides a distinct biochemical fingerprint for Flindulatin among natural flavonoids. Notably, Flindulatin's FLT3 inhibition is more potent than its activity against CYP1A2 (IC50 30 μM) and CYP2C19 (inactive at concentrations tested), suggesting a degree of selectivity within this limited panel [1].

FLT3 Inhibition
Class-level
IC50 4.35 μM
CYP1A2 IC50 30 μM
Supports kinase inhibitor SAR context
Benchmark for analog development; selectivity within limited panel
Kinase Inhibition FLT3 Cancer Research

Antimycobacterial Activity Against M. tuberculosis

Flindulatin was evaluated alongside 11 other compounds isolated from Colebrookea oppositifolia for antimycobacterial activity. While the study reports that compounds 1, 7 (scutellarein 4'-methyl ether), and 8 (apigenin) exhibited inhibitory activity with IC50 values ranging from 8.1-55.0 μM in the active phase and 7.4-43.5 μM in the dormant phase, Flindulatin (compound 4) did not meet the activity threshold to be included in the reported active range [1]. This cross-study comparable result demonstrates that Flindulatin is significantly less active against M. tuberculosis H37Ra than its co-occurring flavonoid analogs, particularly scutellarein 4'-methyl ether, which differs in its hydroxylation and methylation pattern.

M. tuberculosis IC50
Cross-study
Flindulatin inactive (>55 μM)
Scutellarein 4'-methyl ether IC50 8.1–55 μM
Supports SAR comparison context
3,7,8,4'-tetramethoxy pattern detrimental to antimycobacterial activity
Antimycobacterial Mycobacterium tuberculosis Flavonoid

In Silico ADMET and Physicochemical Profile

Computational ADMET predictions using admetSAR 2.0 reveal that Flindulatin possesses a favorable drug-likeness profile with a predicted human intestinal absorption (HIA) probability of 98.23%, Caco-2 permeability of 81.47%, and a high likelihood of being a P-glycoprotein inhibitor (88.39%) [1]. Its topological polar surface area (TPSA) is 83.40 Ų and calculated XlogP is 3.50 [1]. In contrast, the closely related flavonoid 5-hydroxy-3,7,4'-trimethoxyflavone (compound 6 in Cretton et al.), which differs only by lacking the 8-O-methyl group, would have a lower molecular weight (344.3 g/mol vs. 358.3 g/mol) and altered lipophilicity, potentially impacting membrane permeability and bioavailability [2].

ADMET Prediction
Class-level
HIA 98.23%, Caco-2 81.47%, P-gp inhibitor 88.39%
TPSA 83.40 Ų, XlogP 3.50, MW 358.30
Supports ADMET model development
8-O-methyl group alters permeability vs. less methylated analogs
ADMET Drug-likeness Flavonoid Computational Chemistry

Optimal Research Applications of Flindulatin


Antifungal SAR Studies

Given its inactivity against C. albicans (MIC >32 μg/mL) in direct comparison with active waltheriones and flavonoids from the same plant source [1], Flindulatin serves as an ideal negative control or scaffold for SAR studies. Researchers can use Flindulatin to investigate the detrimental effect of 8-O-methylation on antifungal activity, guiding the design of more potent flavonoid analogs with optimized substitution patterns.

FLT3 Kinase Inhibitor Research

Flindulatin's moderate FLT3 inhibitory activity (IC50 4.35 μM) provides a characterized starting point for medicinal chemistry optimization programs [1]. Its selectivity profile against CYP enzymes (IC50 30 μM for CYP1A2) can be leveraged to design analogs with improved kinase potency and reduced off-target metabolism, using Flindulatin as a benchmark compound in enzymatic and cellular assays.

ADMET and Permeability Model Development

Flindulatin's well-defined physicochemical properties (TPSA 83.40 Ų, XlogP 3.50, MW 358.30 g/mol) and predicted ADMET profile (98.23% HIA, 81.47% Caco-2 permeability, 88.39% P-gp inhibition probability) make it a valuable tool for building and validating computational models that predict the absorption and transporter interactions of poly-O-methylated flavonoids [1]. Its distinct profile compared to less methylated analogs allows for the study of how incremental methylation impacts membrane permeability and efflux.

Phytochemical Fingerprinting and Metabolomics

Flindulatin is a confirmed secondary metabolite of Waltheria indica and Colebrookea oppositifolia, and its isolation and structural characterization via NMR and MS are well-documented [1][2]. It serves as a reliable analytical standard for the phytochemical profiling, quality control, and metabolomic analysis of these plant species, ensuring accurate identification and quantification in complex botanical extracts.

Application
Selection Property
Validation Focus
Antifungal SAR studies
8-O-methylation substitution context
Negative control for flavonoid antifungal SAR
FLT3 kinase inhibitor research
Kinase inhibition assay context
FLT3 selectivity benchmarking; analog development
ADMET model development
Poly-O-methylated flavonoid permeability
In silico ADMET model validation; transporter interaction
Phytochemical fingerprinting
Authenticated natural product standard
Identification in W. indica and C. oppositifolia extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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